Ácido 5-(1-etil-5-metil-1H-pirazol-4-il)isoxazol-3-carboxílico

Descripción general

Descripción

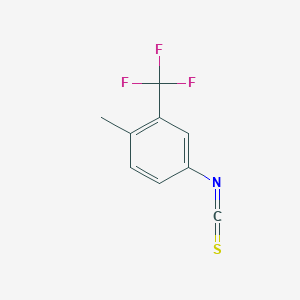

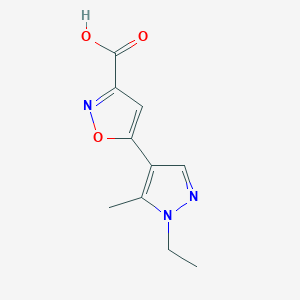

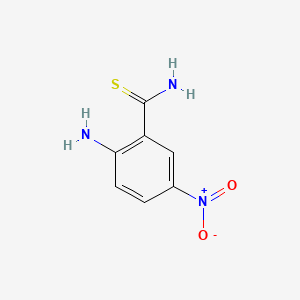

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 . It is a solid substance at room temperature .

Molecular Structure Analysis

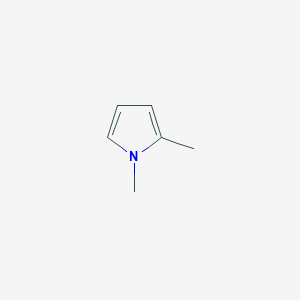

The molecular structure of this compound includes a pyrazole ring attached to an isoxazole ring via a carbon atom. The pyrazole ring carries an ethyl and a methyl group, while the isoxazole ring carries a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazole compounds are known for their versatility in chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 221.22 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación

. Se puede utilizar para estudiar interacciones proteicas, modificaciones postraduccionales y estabilidad de proteínas.

Actividad Antileishmanial

En el campo de la parasitología, este compuesto ha demostrado un potencial en la actividad antileishmanial. Se ha estudiado su eficacia para inhibir el crecimiento de los parásitos responsables de la leishmaniasis, una enfermedad causada por parásitos protozoarios .

Evaluación Antimalárica

El compuesto ha sido evaluado por sus propiedades antimaláricas. Ha sido parte de estudios que buscan descubrir nuevos tratamientos para la malaria, una enfermedad potencialmente mortal causada por parásitos Plasmodium .

Potencial Antimicrobiano

La investigación ha indicado que los derivados de este compuesto exhiben un potencial antimicrobiano. Se han probado contra varias cepas microbianas para evaluar su efectividad en el tratamiento de infecciones .

Tratamiento del Cáncer

La estructura de este compuesto sugiere su posible aplicación en el tratamiento del cáncer. Su capacidad para interactuar con los sistemas biológicos podría aprovecharse para desarrollar nuevos agentes quimioterapéuticos .

Propiedades Antivirales

Se ha demostrado que los compuestos con estructuras similares poseen propiedades antivirales. Esto sugiere que el ácido 5-(1-etil-5-metil-1H-pirazol-4-il)isoxazol-3-carboxílico podría explorarse por su potencial para inhibir la replicación viral y tratar infecciones virales .

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de este compuesto podrían ser significativas en el desarrollo de nuevos medicamentos para tratar trastornos relacionados con la inflamación. Su eficacia en la reducción de la inflamación puede ser un área vital de investigación .

Síntesis de Fármacos

Por último, este compuesto puede servir como un bloque de construcción en la síntesis de varios fármacos. Su estructura química permite modificaciones que pueden conducir a la creación de nuevas moléculas farmacológicamente activas .

Mecanismo De Acción

Target of Action

It is known that pyrazole-bearing compounds, which include 5-(1-ethyl-5-methyl-1h-pyrazol-4-yl)-isoxazole-3-carboxylic acid, have diverse pharmacological effects .

Mode of Action

Pyrazole derivatives are known to interact with multiple receptors, which could suggest a similar mechanism for this compound .

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .

Result of Action

Pyrazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect oxidative stress levels in cells, which can lead to changes in cellular components and functions . This compound may similarly impact cellular processes, although specific studies on its cellular effects are limited.

Molecular Mechanism

At the molecular level, 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activity . This compound likely follows similar mechanisms, affecting gene expression and enzyme activity through binding interactions.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid in laboratory settings include its stability, degradation, and long-term effects on cellular function. Pyrazole derivatives have been studied for their stability and degradation patterns, which are crucial for understanding their long-term effects . This compound’s stability and degradation over time can significantly impact its efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid vary with different dosages in animal models. Studies on pyrazole derivatives have shown that their biological activity can be dose-dependent, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Pyrazole derivatives are known to participate in metabolic reactions that influence metabolic flux and metabolite levels . This compound’s involvement in metabolic pathways can provide insights into its potential therapeutic applications and side effects.

Transport and Distribution

The transport and distribution of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Understanding its transport and distribution can help in designing effective delivery systems for therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Identifying its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Propiedades

IUPAC Name |

5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)9-4-8(10(14)15)12-16-9/h4-5H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZFVKOUEQVVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424452 | |

| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957487-32-0 | |

| Record name | 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)